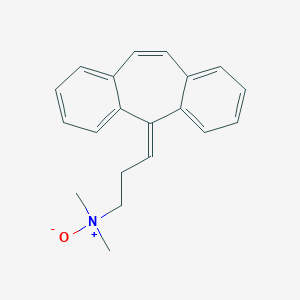

Cyclobenzaprin-N-Oxid

Übersicht

Beschreibung

Cyclobenzaprine N-oxide is a derivative of cyclobenzaprine, a well-known muscle relaxant. This compound is primarily recognized for its role as a degradation product of cyclobenzaprine, which is used to treat muscle spasms associated with acute musculoskeletal conditions

Wissenschaftliche Forschungsanwendungen

Cyclobenzaprin-N-oxid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biologie: Untersucht auf seine potenziellen Auswirkungen auf zelluläre Signalwege und Wechselwirkungen mit biologischen Molekülen.

5. Wirkmechanismus

Der Wirkmechanismus von this compound ist nicht vollständig geklärt. Es wird vermutet, dass es seine Wirkung durch Wechselwirkungen mit dem zentralen Nervensystem ausübt, ähnlich wie Cyclobenzaprin. Cyclobenzaprin wirkt als Muskelrelaxans, indem es Nervenimpulse hemmt, die Muskelkrämpfe verursachen. Es ist wahrscheinlich, dass this compound einen ähnlichen Weg einschlägt, der die Modulation noradrenerger und serotonerger Systeme beinhaltet .

Ähnliche Verbindungen:

Cyclobenzaprin: Die Ausgangssubstanz, die als Muskelrelaxans verwendet wird.

Amitriptylin: Ein trizyklisches Antidepressivum mit ähnlicher chemischer Struktur.

Norcyclobenzaprin: Ein Metabolit von Cyclobenzaprin mit ähnlichen pharmakologischen Eigenschaften.

Eindeutigkeit: this compound ist durch seinen spezifischen Oxidationszustand einzigartig, der ihm besondere chemische und pharmakologische Eigenschaften verleiht. Im Gegensatz zu seiner Ausgangssubstanz wird this compound in erster Linie für seine Rolle bei Abbauwegen und der Verunreinigungsprofilierung untersucht, was es in der pharmazeutischen Forschung und Qualitätskontrolle wertvoll macht .

Wirkmechanismus

Target of Action

Cyclobenzaprine N-Oxide, a metabolite of Cyclobenzaprine, primarily targets the brainstem . It is believed to exert its effects at the supraspinal level , specifically within the locus coeruleus of the brainstem . The locus coeruleus is involved in physiological responses to stress and panic and plays a crucial role in the regulation of various cognitive and physical processes.

Mode of Action

Cyclobenzaprine N-Oxide interacts with its targets in the brainstem, leading to a decrease in the activity of efferent alpha and gamma motor neurons . This interaction is likely mediated by the inhibition of coeruleus-spinal or reticulospinal pathways , resulting in depressed spinal cord interneuron activity . This action on the brainstem results in the relief of skeletal muscle spasm without interfering with muscle function .

Biochemical Pathways

The biochemical pathways affected by Cyclobenzaprine N-Oxide involve the noradrenergic system . The activation of locus coeruleus neurons leads to an increased release of noradrenaline in the ventral horn of the spinal cord, which subsequently inhibits alpha motoneurons . This inhibition results in muscle relaxation .

Pharmacokinetics

Cyclobenzaprine is extensively metabolized in the liver via both oxidative and conjugative pathways . The oxidative metabolism, mainly N-demethylation, is catalyzed primarily by CYP3A4 and CYP1A2 (with CYP2D6 implicated to a lesser extent) and is responsible for the major metabolite desmethylcyclobenzaprine . The liver cytosol from liver particles has reductase activity that can reduce Cyclobenzaprine N-Oxide to the corresponding amine .

Result of Action

The primary result of Cyclobenzaprine N-Oxide’s action is the relief of muscle spasm associated with acute, painful musculoskeletal conditions . By acting on the central nervous system at the brain stem, it relieves muscle spasm without targeting the peripheral nervous system or muscles themselves .

Action Environment

The action, efficacy, and stability of Cyclobenzaprine N-Oxide can be influenced by various environmental factors. For instance, the presence of certain enzymes in the liver can affect the metabolism of the compound . Additionally, factors such as the patient’s overall health, age, and the presence of other medications can also influence the compound’s action and efficacy.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Cyclobenzaprine N-Oxide is the tertiary amine metabolite of Cyclobenzaprine . It is formed in liver particles, where Cyclobenzaprine is metabolized . The liver cytosol from liver particles has reductase activity that can reduce Cyclobenzaprine N-Oxide to the corresponding amine .

Cellular Effects

Cyclobenzaprine, from which Cyclobenzaprine N-Oxide is derived, is known to have effects on the central nervous system

Molecular Mechanism

It is known that Cyclobenzaprine, the parent compound, degrades through the oxidation of both the endocyclic and exocyclic double bonds to form epoxides, as well as oxidation of the tertiary amine group to generate the N-Oxide .

Temporal Effects in Laboratory Settings

It is known that the parent compound, Cyclobenzaprine, degrades through oxidation to form the N-Oxide .

Metabolic Pathways

Cyclobenzaprine N-Oxide is involved in the metabolic pathway of Cyclobenzaprine, which is extensively metabolized in the liver via both oxidative and conjugative pathways . The major metabolic pathway involves N-demethylation, catalyzed primarily by CYP3A4 and CYP1A2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclobenzaprine N-oxide is typically synthesized through the oxidation of cyclobenzaprine. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is carried out in an appropriate solvent, often under acidic or neutral pH to facilitate the formation of the N-oxide group.

Industrial Production Methods: While specific industrial production methods for cyclobenzaprine N-oxide are not extensively documented, the general approach involves large-scale oxidation reactions similar to those used in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cyclobenzaprin-N-oxid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Weitere Oxidation kann zur Bildung polarerer Verbindungen führen.

Reduktion: Die N-Oxid-Gruppe kann zurück zur ursprünglichen Amin-Gruppe reduziert werden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid.

Substitution: Nucleophile wie Halogenide oder Amine.

Wichtige gebildete Produkte:

Oxidation: Bildung von Epoxiden und anderen polaren Verbindungen.

Reduktion: Regeneration von Cyclobenzaprin.

Substitution: Bildung substituierter Derivate.

Vergleich Mit ähnlichen Verbindungen

Cyclobenzaprine: The parent compound, used as a muscle relaxant.

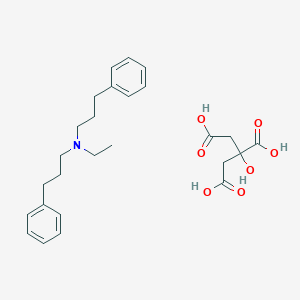

Amitriptyline: A tricyclic antidepressant with a similar chemical structure.

Norcyclobenzaprine: A metabolite of cyclobenzaprine with similar pharmacological properties.

Uniqueness: Cyclobenzaprine N-oxide is unique due to its specific oxidation state, which imparts distinct chemical and pharmacological properties. Unlike its parent compound, cyclobenzaprine N-oxide is primarily studied for its role in degradation pathways and impurity profiling, making it valuable in pharmaceutical research and quality control .

Eigenschaften

IUPAC Name |

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVULMRJHWMZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216929 | |

| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6682-26-4 | |

| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006682264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBENZAPRINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TP3TV1XES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

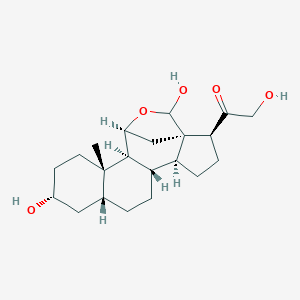

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is cyclobenzaprine N-oxide metabolized in the body?

A1: Cyclobenzaprine N-oxide undergoes reduction to its parent compound, cyclobenzaprine, primarily in the liver and blood. Studies have demonstrated that rat liver microsomes can metabolize cyclobenzaprine N-oxide into several metabolites, including cyclobenzaprine, 10,11-epoxycyclobenzaprine N-oxide, desmethylcyclobenzaprine, and cyclobenzaprine-10,11-epoxide. [] Additionally, research has shown that both rat blood and liver possess a unique reduction system involving quinone reductases and heme-containing proteins, such as hemoglobin, which can efficiently convert cyclobenzaprine N-oxide back to cyclobenzaprine. [, ]

Q2: What is the role of quinones in the reduction of cyclobenzaprine N-oxide?

A2: Quinones play a crucial role in the enzymatic reduction of cyclobenzaprine N-oxide. Studies have shown that enzymes like DT-diaphorase, a cytosolic quinone reductase, utilize NADPH or NADH to reduce quinones (such as menadione) to their corresponding hydroquinones (like menadiol). [, ] These hydroquinones, in turn, act as non-enzymatic reducing agents, donating electrons to cyclobenzaprine N-oxide and converting it back to cyclobenzaprine. This two-step process highlights the importance of the interplay between quinone reductases and heme-containing proteins in the metabolic fate of cyclobenzaprine N-oxide.

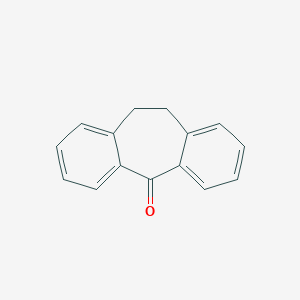

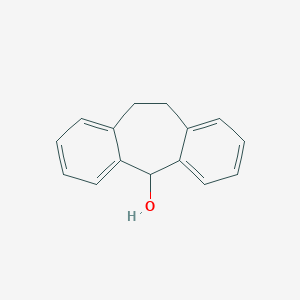

Q3: Can impurities arise during the formulation of cyclobenzaprine hydrochloride-containing products, and how are they identified?

A3: Yes, impurities can form during the formulation of products containing cyclobenzaprine hydrochloride, even when combined with other active ingredients like lidocaine and piroxicam. [] A study utilizing reversed-phase liquid chromatography coupled with mass spectrometry (MS-MS) successfully identified various impurities, including dibenzosuberenone, amitriptyline, carbinole, cyclobenzaprine N-oxide, and anthrachinone, in a semi-solid topical formulation of these drugs. [] This analytical approach enabled researchers to not only identify these impurities but also to correlate them to their potential source compounds, highlighting the importance of rigorous quality control in pharmaceutical formulations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole](/img/structure/B195534.png)